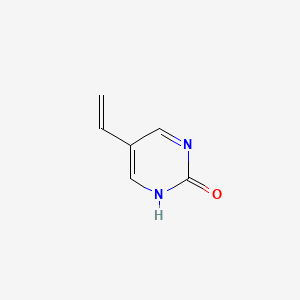

2(1H)-Pyrimidinone, 5-ethenyl-

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of natural products, pharmaceuticals, and functional materials. Within this broad class, nitrogen-containing heterocycles are particularly prominent, and the pyrimidine (B1678525) ring system is a fundamental motif. Pyrimidine and its derivatives are integral to life itself, forming the core structure of the nucleobases uracil (B121893), thymine, and cytosine.

The study of pyrimidinones (B12756618), which are oxidized forms of pyrimidines, represents a significant sub-field of heterocyclic chemistry. Researchers are continuously exploring new synthetic routes to these scaffolds and investigating their reactivity to generate novel molecular architectures. The introduction of various functional groups onto the pyrimidinone ring allows for the fine-tuning of its electronic and steric properties, thereby expanding its potential applications. The subject of this article, 2(1H)-Pyrimidinone, 5-ethenyl-, is a prime example of a functionalized pyrimidinone that serves as a versatile intermediate in the synthesis of more complex molecular systems.

Significance of the Pyrimidinone Scaffold in Chemical Synthesis

The pyrimidinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has made it a highly sought-after core in the design and synthesis of new therapeutic agents. epa.govmdpi.com The pyrimidinone ring can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules like enzymes and receptors. epa.gov

The synthetic versatility of the pyrimidinone core allows for the introduction of a wide range of substituents at various positions, enabling the systematic exploration of structure-activity relationships (SAR). core.ac.uk This adaptability has led to the development of numerous compounds with diverse pharmacological activities.

Unique Aspects of the Ethenyl Functionality at the C5 Position

The presence of an ethenyl (vinyl) group at the C5 position of the 2(1H)-pyrimidinone ring introduces a unique set of reactive properties. The C5 position of the pyrimidine ring is known to be less electron-deficient compared to the C2, C4, and C6 positions, making it amenable to electrophilic substitution. wikipedia.org The vinyl group, a conjugated system, can participate in a variety of chemical transformations, acting as a key handle for molecular elaboration.

One of the most significant reactions of 5-vinyl-2(1H)-pyrimidinone is its participation as a diene in Diels-Alder reactions. Research has demonstrated that 5-vinylpyrimidinones can react with various dienophiles to construct novel polycyclic heterocyclic systems, such as quinoline-tethered pyrimidinones. nih.govresearchgate.net This reactivity is particularly valuable for the rapid construction of complex molecular scaffolds from relatively simple starting materials. The vinyl group's ability to act as a Michael acceptor also opens up possibilities for conjugate addition reactions, further expanding its synthetic utility. wikipedia.orgchemrxiv.org

The electronic interplay between the pyrimidinone ring and the ethenyl group influences the reactivity of the double bond. This makes 2(1H)-Pyrimidinone, 5-ethenyl- a valuable building block for creating diverse molecular libraries for screening in drug discovery and materials science.

Research Findings on 2(1H)-Pyrimidinone, 5-ethenyl- and Related Compounds

Detailed research has been conducted on the synthesis and reactivity of 5-substituted pyrimidinones, including the ethenyl derivative and its precursors.

Synthesis and Reactivity

A key method for the preparation of 5-vinylpyrimidinones involves the Wittig reaction or related olefination reactions on a corresponding 5-formylpyrimidinone precursor. Another approach involves the elimination reaction from a suitable 5-(hydroxyethyl)pyrimidinone derivative.

A notable application of 5-vinyl-2(1H)-pyrimidinone is in imino Diels-Alder reactions. A study by Kumar et al. (2010) detailed the reaction of 5-vinyl and 5-isopropenyl-pyrimidinones with N-arylimines in the presence of various Lewis acid catalysts. These reactions led to the regioselective synthesis of novel quinoline-tethered pyrimidinone derivatives. The choice of catalyst was found to be crucial in determining the final product, with some catalysts promoting an unprecedented oxidation of an intermediate. nih.govresearchgate.net

Interactive Data Table: Lewis Acid Catalyzed Imino Diels-Alder Reaction of a 5-Vinylpyrimidinone

| Entry | Lewis Acid | Time (h) | Product | Yield (%) | Reference |

| 1 | Y(OTf)₃ | 12 | Quinoline-tethered pyrimidinone | 82 | nih.govresearchgate.net |

| 2 | Sc(OTf)₃ | 12 | Quinoline-tethered pyrimidinone | 70 | nih.govresearchgate.net |

| 3 | InCl₃ | 20 | Quinoline-tethered pyrimidinone | 60 | nih.govresearchgate.net |

| 4 | MgBr₂ | 24 | Quinoline-tethered pyrimidinone | 45 | nih.govresearchgate.net |

This table illustrates the efficiency of different Lewis acids in catalyzing the imino Diels-Alder reaction between a 5-vinylpyrimidinone and an N-arylimine, as reported in the literature. nih.govresearchgate.net

Furthermore, the reactivity of the vinyl group is not limited to cycloadditions. It can potentially undergo a range of other transformations common to activated alkenes, such as Michael additions, Heck reactions, and polymerizations, offering numerous avenues for further functionalization. wikipedia.orgchemrxiv.org

Structure

3D Structure

Properties

CAS No. |

156973-21-6 |

|---|---|

Molecular Formula |

C6H6N2O |

Molecular Weight |

122.127 |

IUPAC Name |

5-ethenyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C6H6N2O/c1-2-5-3-7-6(9)8-4-5/h2-4H,1H2,(H,7,8,9) |

InChI Key |

QDGYQGKEPABCFB-UHFFFAOYSA-N |

SMILES |

C=CC1=CNC(=O)N=C1 |

Synonyms |

2(1H)-Pyrimidinone, 5-ethenyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 1h Pyrimidinone, 5 Ethenyl and Its Precursors

De Novo Synthesis Approaches to the Pyrimidinone Core

The foundational step in the synthesis of 2(1H)-pyrimidinone, 5-ethenyl- involves the construction of the heterocyclic pyrimidinone ring. This is typically accomplished through methods that build the ring from acyclic precursors.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidinone cores. These reactions involve the formation of the heterocyclic ring through the condensation of two or more molecules with the elimination of a small molecule, such as water or an alcohol. A common strategy involves the reaction of a β-dicarbonyl compound or its synthetic equivalent with urea (B33335) or a urea derivative. For instance, the condensation of a substituted malonic acid derivative with urea can lead to the formation of the pyrimidinone ring. The specific substituents on the starting materials can be chosen to facilitate subsequent functionalization at the C5 position.

Another well-established method is the reaction between β-enaminodiketones and aromatic amidines, which results in the formation of substituted pyrimidinone derivatives. arkat-usa.orgnih.govwikipedia.org The regiochemistry of these reactions can often be controlled by the nature of the reactants and the reaction conditions. arkat-usa.orgnih.govwikipedia.org

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidinones (B12756618) in a single step from three or more starting materials. The Biginelli reaction is a classic and widely utilized MCR for the synthesis of dihydropyrimidinones. imperial.ac.uk This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. While this reaction directly yields dihydropyrimidinones, subsequent oxidation can provide the aromatic pyrimidinone core. The versatility of the Biginelli reaction allows for the introduction of various substituents on the pyrimidinone ring by simply changing the starting components.

Ethenylation Strategies at the C5 Position

Once the pyrimidinone core is established, the next critical step is the introduction of the ethenyl group at the C5 position. This is most commonly achieved through modern cross-coupling methodologies or by the chemical transformation of a pre-existing substituent at the C5 position.

Cross-Coupling Methodologies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used for the ethenylation of heterocyclic compounds. To employ these methods, a pyrimidinone precursor bearing a suitable leaving group, typically a halide (e.g., bromo or iodo), at the C5 position is required.

Suzuki Coupling: The Suzuki reaction involves the coupling of a 5-halo-2(1H)-pyrimidinone with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.orgrsc.orgwikipedia.orgfishersci.esillinois.edu This method is widely favored due to the stability and low toxicity of the boronic acid reagents.

| Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 °C | Good | rsc.org |

| Pd₂(dba)₃ / Ligand | KF | Dioxane | Varies | Good to Excellent | nih.gov |

Stille Coupling: The Stille reaction provides an alternative route, coupling a 5-halo-2(1H)-pyrimidinone with an organotin reagent, such as vinyltributylstannane. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups.

| Catalyst | Ligand | Solvent | Temperature | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | DMF | 80-110 °C | High | harvard.edu |

| PdCl₂(PPh₃)₂ | - | Toluene | 100 °C | Good | nrochemistry.com |

Heck Reaction: The Heck reaction offers a direct method for the vinylation of a 5-halo-2(1H)-pyrimidinone using ethylene (B1197577) gas or a protected form of ethylene as the vinyl source. wikipedia.orgrug.nlorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.

| Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(OAc)₂ | Triethylamine | NMP | 100-140 °C | Good | rug.nl |

| PdCl₂ | K₂CO₃ | Methanol | 120 °C | Good | wikipedia.org |

Conversion of Other C5 Substituents to Ethenyl Groups

An alternative to direct cross-coupling is the transformation of a pre-installed functional group at the C5 position into an ethenyl group. A common precursor for this strategy is a 5-formyl-2(1H)-pyrimidinone (an aldehyde).

Wittig Reaction: The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.compressbooks.pubadichemistry.com In this context, a 5-formyl-2(1H)-pyrimidinone can be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to generate the desired 5-ethenyl-2(1H)-pyrimidinone. The ylide is typically prepared in situ by treating a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base.

| Ylide Precursor | Base | Solvent | Temperature | Reference |

| [Ph₃PCH₃]Br | n-BuLi | THF | -78 °C to RT | wikipedia.orgpressbooks.pub |

| [Ph₃PCH₃]Br | NaH | DMSO | RT | pressbooks.pub |

Solid-Phase Synthesis Techniques for Pyrimidinone Derivatives

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of libraries of pyrimidinone derivatives, which can be advantageous for drug discovery and materials development. arkat-usa.orgmdpi.comacs.orgresearchgate.netscispace.com In this approach, one of the starting materials is attached to a solid support (resin). The subsequent reactions to build and functionalize the pyrimidinone ring are carried out on this support. After the desired transformations are complete, the final product is cleaved from the resin.

A typical solid-phase synthesis of pyrimidinone derivatives might involve anchoring a building block, such as a β-ketoester, to the resin. This resin-bound precursor is then subjected to a cyclocondensation reaction with urea or a related compound to form the pyrimidinone ring. Subsequent modifications, such as halogenation at the C5 position followed by a palladium-catalyzed cross-coupling reaction to introduce the ethenyl group, can also be performed on the solid support. The key advantage of this technique is the ease of purification, as excess reagents and by-products can be simply washed away from the resin-bound product.

Green Chemistry Approaches in 2(1H)-Pyrimidinone, 5-ethenyl- Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of pyrimidinone scaffolds. While direct green synthesis methods for 2(1H)-Pyrimidinone, 5-ethenyl- are not extensively documented, the approaches for synthesizing the core pyrimidinone ring and its substituted analogues can be extrapolated. These methods focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

A prominent green approach for pyrimidinone synthesis is the multicomponent Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. Innovations in this area have centered on replacing traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture, with more sustainable alternatives.

Catalytic Innovations:

A variety of heterogeneous and eco-friendly catalysts have been employed to improve the green credentials of pyrimidinone synthesis. These include:

Mineral-based catalysts: Montmorillonite KSF, a type of clay, has been used as a reusable and efficient catalyst for the Biginelli reaction, sometimes in combination with heteropoly acids (HPA), offering high yields under solvent-free conditions. mdpi.com

Lewis acids: Magnesium bromide has been reported as an inexpensive and effective catalyst for the one-pot, three-component synthesis of pyrimidinone derivatives, leading to excellent yields with a simple work-up procedure. evitachem.com

Solid acid catalysts: Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous silica, has demonstrated high catalytic activity in Biginelli-like reactions under solvent-free conditions, with the advantage of being recyclable. wikipedia.org

Deep eutectic solvents (DES): A novel deep eutectic solvent comprising glyoxylic acid and L-proline has been utilized as both a solvent and a catalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives, showcasing high yields and catalyst reusability. rsc.org

Electrochemical methods: An electrochemical "off-on" approach has been developed for the synthesis of pyrimidin-2(1H)-ones. This method avoids the need for any catalyst, oxidant, or toxic reagents, representing a significant advancement in green synthesis. mdpi.com

Alternative Energy Sources and Solvents:

To minimize the environmental impact, researchers have explored the use of alternative energy sources and green solvents:

Microwave irradiation: This technique has been shown to accelerate the synthesis of pyrimidinone derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov

Ultrasound irradiation: Sonochemistry has been effectively used in the synthesis of pyrimidines and their fused derivatives, enhancing reaction rates and yields. harvard.edu

Water as a solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several pyrimidinone syntheses have been successfully carried out in aqueous media. nih.gov

Solvent-free conditions: Conducting reactions without a solvent (neat) or using techniques like grinding minimizes waste and simplifies product purification. nih.gov

The introduction of the 5-ethenyl group onto the pyrimidinone ring would likely follow the initial ring synthesis. Green approaches to this subsequent functionalization could involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, which can be performed under increasingly mild and aqueous conditions. libretexts.orglibretexts.org Another potential green route is the selective reduction of a 5-ethynyl-2(1H)-pyrimidinone precursor. The use of catalysts like nickel nanoparticles or manganese in water for hydrogenation represents a more sustainable alternative to traditional heavy metal catalysts. nih.govresearchgate.net

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of synthetic routes to 2(1H)-pyrimidinone, 5-ethenyl- and its precursors can be compared based on factors such as reaction yield, reaction time, and the ability to control the formation of specific isomers or byproducts.

Synthesis of the Pyrimidinone Core:

The classical Biginelli reaction often suffers from low yields and harsh conditions. Modern, greener alternatives have shown significant improvements. For instance, the use of catalysts like HPA-Montmorillonite-KSF under solvent-free conditions can lead to high yields in short reaction times. mdpi.com Similarly, ultrasound-assisted synthesis has been shown to increase yields by approximately 10% and drastically reduce reaction times from hours to minutes compared to conventional heating. harvard.edu

Introduction of the 5-Ethenyl Group:

Direct synthesis of 2(1H)-Pyrimidinone, 5-ethenyl- is not well-documented. However, a comparative analysis can be made for plausible multi-step synthetic strategies.

Route 1: From a 5-Halopyrimidinone Precursor: This route would involve the synthesis of a 5-halo-2(1H)-pyrimidinone (e.g., 5-iodo- or 5-bromo-2(1H)-pyrimidinone), followed by a palladium-catalyzed cross-coupling reaction with a vinylating agent.

Stille Coupling: This reaction uses an organotin reagent (e.g., vinyltributylstannane). It is a versatile method but is hampered by the toxicity of tin compounds. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction employs a boronic acid or ester (e.g., vinylboronic acid) and is generally preferred due to the low toxicity of boron compounds. libretexts.org The efficiency of these coupling reactions is typically high, with good to excellent yields. Selectivity is also high, preserving the stereochemistry of the vinyl group.

Route 2: From a 5-Ethynylpyrimidinone Precursor: This approach involves the synthesis of 5-ethynyl-2(1H)-pyrimidinone, which can be achieved via Sonogashira coupling of a 5-halopyrimidinone with acetylene (B1199291). The subsequent step is the selective semi-hydrogenation of the alkyne to an alkene.

Selective Hydrogenation: This can be achieved using catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead). However, greener alternatives using cobalt or nickel-based catalysts are emerging, offering high Z-selectivity at room temperature. rsc.org The efficiency of these reductions is generally very high, but selectivity between the alkene and the fully saturated alkane can be a challenge.

Route 3: Cycloaddition Reactions: The synthesis of 2(1H)-pyrimidinone, 5-ethenyl- has been mentioned to be achievable through cycloaddition reactions. evitachem.com For example, a [4+2] cycloaddition (Diels-Alder reaction) between a 1,3-diaza-1,3-diene and a suitable dienophile like trimethylsilylketene has been reported for the synthesis of the pyrimidinone ring. harvard.edu While specific details for the 5-ethenyl derivative are scarce, this approach could offer high efficiency and stereoselectivity in a single step.

The following table provides a comparative overview of these synthetic strategies.

| Synthetic Strategy | Key Reaction | Typical Catalysts/Reagents | Typical Conditions | Advantages | Disadvantages | Reported/Expected Yield |

| Pyrimidinone Core Synthesis | Biginelli Reaction (Green) | Montmorillonite-KSF, SBA-Pr-SO3H, MgBr2 | Solvent-free, MW/US irradiation, Water | High atom economy, operational simplicity, often high yields, reusable catalysts | Substrate scope can be limited | 80-95% mdpi.comevitachem.comwikipedia.org |

| Route 1: From 5-Halopyrimidinone | Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base | Mild, often aqueous conditions | Low toxicity, high functional group tolerance, high yields | Availability and stability of boronic acids can be a concern | 70-95% (typical for similar couplings) libretexts.org |

| Route 1: From 5-Halopyrimidinone | Stille Coupling | Pd catalyst, organostannane | Mild conditions | Wide scope | Toxicity of tin reagents and byproducts | 75-98% (typical for similar couplings) libretexts.org |

| Route 2: From 5-Ethynylpyrimidinone | Selective Hydrogenation | Lindlar's catalyst, Co/Ni catalysts | H2 gas, room temperature to elevated temperatures | High yields, potential for high stereoselectivity | Over-reduction to alkane is a common side reaction, catalyst poisoning | >90% (for the reduction step) rsc.org |

| Route 3: Cycloaddition | Diels-Alder Reaction | None or Lewis Acid | Varies (mild to harsh) | Potentially high stereoselectivity and atom economy | Precursor synthesis can be complex, limited examples for this specific product | 70-95% (for similar cycloadditions) harvard.edu |

Chemical Reactivity and Transformation Studies of 2 1h Pyrimidinone, 5 Ethenyl

Electrophilic Addition Reactions to the Ethenyl Moiety

The ethenyl group of 2(1H)-pyrimidinone, 5-ethenyl- is an electron-rich π-system, making it susceptible to electrophilic attack. In a typical electrophilic addition reaction, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile to yield the final addition product. libretexts.orgchegg.com For an unsymmetrical alkene like 5-ethenyl-2(1H)-pyrimidinone, the regioselectivity of the addition is generally governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom that has the greater number of hydrogen atoms. youtube.com This leads to the formation of the more stable carbocation intermediate on the carbon atom adjacent to the pyrimidinone ring.

Common electrophilic additions include reactions with hydrogen halides (HX) and halogens (X₂). savemyexams.com In the case of hydrohalogenation, the reaction proceeds via protonation of the vinyl group to form a secondary carbocation, which is then attacked by the halide anion. libretexts.org Similarly, halogenation involves the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion. researchgate.net

While these reactions are fundamental for alkenes, the reactivity of 5-ethenyl-2(1H)-pyrimidinone is complicated by the pyrimidine (B1678525) ring itself. The pyrimidine ring system is known to undergo electrophilic substitution, particularly at the C5 position, which is less electron-deficient compared to other positions in the ring. libretexts.org For instance, the bromination of uracil (B121893) and pyrimidinone derivatives often requires a catalyst and proceeds at the C5 position. nih.govias.ac.in Therefore, electrophilic attack on 5-ethenyl-2(1H)-pyrimidinone could potentially lead to reactions on the ethenyl group, the pyrimidine ring, or both. Detailed research findings specifically isolating and characterizing the products of electrophilic addition to the ethenyl moiety of this compound are not extensively documented in the surveyed literature, suggesting an area for further investigation.

Cycloaddition Reactions Involving the Ethenyl Group

The ethenyl group serves as an excellent dienophile or dipolarophile in cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic systems fused to the pyrimidinone core.

Diels-Alder Reactions

The ethenyl group of 5-vinyl-pyrimidinones can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. These reactions are often promoted by Lewis acids, which coordinate to the pyrimidinone moiety, lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile and thereby increasing its reactivity. evitachem.com This catalytic approach enhances reaction rates and often improves regioselectivity and stereoselectivity. evitachem.com

Research has demonstrated the utility of 5-vinyl-pyrimidinones in imino Diels-Alder reactions. In these studies, various Lewis acids catalyze the reaction between a 5-vinyl-pyrimidinone and an N-arylimine (the azadiene). The reaction proceeds to form novel quinoline (B57606) structures tethered to the pyrimidinone ring. The choice of Lewis acid catalyst has been shown to be crucial for the reaction's success and selectivity.

| Diene (N-arylimine) | Dienophile | Catalyst (mol%) | Solvent | Product | Yield (%) | Ref |

| N-Phenylbenzylideneimine | 1,3-Dimethyl-5-vinyl-2,4(1H,3H)-pyrimidinedione | InCl₃ (20) | CH₃CN | 1,3-Dimethyl-5-(2,4-diphenyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidine-2,4(1H,3H)-dione | 78 | wikipedia.org |

| N-(4-Methoxyphenyl)benzylideneimine | 1,3-Dimethyl-5-vinyl-2,4(1H,3H)-pyrimidinedione | Sc(OTf)₃ (10) | CH₃CN | 5-(4-(4-Methoxyphenyl)-2-phenyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 85 | wikipedia.org |

| N-(4-Chlorophenyl)benzylideneimine | 1,3-Dimethyl-5-vinyl-2,4(1H,3H)-pyrimidinedione | Y(OTf)₃ (10) | CH₃CN | 5-(4-(4-Chlorophenyl)-2-phenyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 82 | wikipedia.org |

1,3-Dipolar Cycloadditions

The ethenyl group of 2(1H)-pyrimidinone, 5-ethenyl- can also function as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides. nih.govscielo.br These reactions are a powerful method for constructing five-membered heterocyclic rings. nih.govmdpi.com For instance, the reaction with an azide (B81097) would yield a triazoline ring, while reaction with a nitrile oxide would produce an isoxazoline (B3343090) ring. heteroletters.org

While direct cycloaddition to the 5-ethenyl group is anticipated based on general principles, related research has focused on using the pyrimidinone scaffold to link molecules via this type of reaction. In one such approach, pyrimidinone derivatives functionalized with either an alkyne or an azide group were synthesized. These precursors then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of 'click chemistry', to form a 1,2,3-triazole ring that links two pyrimidinone units. mdpi.com This demonstrates the compatibility of the pyrimidinone core with the conditions of 1,3-dipolar cycloadditions, even if the ethenyl group itself is not the reacting partner in this specific example.

| Alkyne Precursor | Azide Precursor | Catalyst System | Solvent | Product | Yield (%) | Ref |

| 6-Amino-5-cyano-1-(4-ethynylphenyl)-4-phenyl-2(1H)-pyrimidinone | 6-Amino-1-(4-azidophenyl)-5-cyano-4-phenyl-2(1H)-pyrimidinone | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 1,4-Bis(6-amino-5-cyano-4-phenyl-2-oxo-pyrimidin-1(2H)-yl)phenyl)-1H-1,2,3-triazole | 85 | mdpi.com |

| 6-Amino-5-cyano-1-(3-ethynylphenyl)-4-phenyl-2(1H)-pyrimidinone | 6-Amino-1-(4-azidophenyl)-5-cyano-4-phenyl-2(1H)-pyrimidinone | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 1-(3-(1-(4-(6-Amino-5-cyano-4-phenyl-2-oxopyrimidin-1(2H)-yl)phenyl)-1H-1,2,3-triazol-4-yl)phenyl)-6-amino-5-cyano-4-phenyl-2(1H)-pyrimidinone | 82 | mdpi.com |

Polymerization and Oligomerization Behavior

The vinyl group allows 2(1H)-pyrimidinone, 5-ethenyl- to act as a monomer in polymerization reactions, leading to the formation of polymers with pendant pyrimidinone groups. These groups can impart unique properties to the polymer, such as the ability to form hydrogen-bonded networks.

Radical Polymerization Studies

As a vinyl monomer, 2(1H)-pyrimidinone, 5-ethenyl- is expected to undergo free-radical polymerization. This process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. beilstein-journals.org These radicals add to the monomer's vinyl group, initiating a polymer chain that propagates through the sequential addition of more monomer units. The process is eventually terminated by radical-radical combination or disproportionation reactions. nih.gov

While specific studies on the free-radical homopolymerization of 2(1H)-pyrimidinone, 5-ethenyl- are not widely reported, the polymerization of other N-vinyl monomers, such as N-vinyl-2-pyrrolidone (NVP), is well-established and provides a model for the expected behavior. beilstein-journals.org The polymerization of NVP is often carried out in solution (e.g., water, ethanol, or 1,4-dioxane) at temperatures between 50-80°C, with kinetics that are typically first-order with respect to the monomer concentration. beilstein-journals.org Similar conditions would likely be applicable to the polymerization of 5-ethenyl-pyrimidinone. The resulting poly(5-ethenyl-2(1H)-pyrimidinone) would feature pyrimidinone units as side chains, which could engage in hydrogen bonding and influence the polymer's solubility and thermal properties.

| Monomer | Initiator | Chain Transfer Agent (CTA) | Solvent | Temperature (°C) | Polymer Characteristics | Ref |

| N-Vinyl-2-pyrrolidone (NVP) | AIBN | 3-Sulfanylpropanoic acid | 1,4-Dioxane | 70 | Controlled molecular weight | beilstein-journals.org |

| Vinylferrocene | AIBN | None | Water (with methyl-β-cyclodextrin) | 50 | Water-soluble complex | mdpi.com |

| Vinyl Acetate (VAc) | AIBN | Isopropylxanthic disulfide (RAFT Agent) | Bulk | 60 | Controlled PDI (~1.2) |

This table shows representative conditions for the radical polymerization of various vinyl monomers as a reference for the potential polymerization of 2(1H)-pyrimidinone, 5-ethenyl-.

Controlled/Living Polymerization Techniques

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity (PDI). These methods are particularly valuable for creating well-defined polymers and complex structures like block copolymers. cmu.eduacs.org

The pyrimidinone moiety, particularly in its ureido-pyrimidinone (UPy) form which creates strong quadruple hydrogen bonds, has been extensively incorporated into polymers using CRP techniques to generate supramolecular materials. In these systems, a UPy-functionalized molecule can act as an initiator or a monomer. For example, surface-initiated ATRP has been used to grow polymer brushes from a material containing a UPy-based macroinitiator. The polymerization of monomers like sulfobetaine (B10348) methacrylate (B99206) can be initiated from these surfaces using a copper/ligand catalyst system.

RAFT polymerization is another versatile CRP method used to synthesize polymers with UPy groups. cmu.edu The process involves a conventional radical initiator and a RAFT agent (a thiocarbonylthio compound) that mediates the polymerization, keeping the majority of polymer chains in a dormant state to allow for uniform growth. This technique has been employed to create block copolymers where one block contains pendant UPy groups, enabling the self-assembly of the polymer into structured nanomaterials.

| Polymerization Type | Monomer | Initiator / Macro-CTA | Catalyst / RAFT Agent | Solvent | Polymer Characteristics | Ref |

| ATRP | Sulfobetaine Methacrylate | Ureido-pyrimidinone-based macroinitiator | CuCl/CuCl₂/bpy | Water | Controlled polymer growth from surface | |

| ATRP | Styrene | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Bulk | PDI = 1.10 - 1.25 | acs.org |

| RAFT | Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | AIBN | Dioxane | Well-defined block copolymers | cmu.edu |

This table illustrates the use of controlled radical polymerization techniques with systems involving pyrimidinone-related structures.

Advanced Spectroscopic and Structural Characterization of 2 1h Pyrimidinone, 5 Ethenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2(1H)-Pyrimidinone, 5-ethenyl-. By analyzing the chemical environment of each proton and carbon atom, NMR provides a detailed map of the molecule's connectivity and electronic structure.

Proton NMR (¹H NMR) Analysis of Ethenyl Resonances

The ¹H NMR spectrum of 2(1H)-Pyrimidinone, 5-ethenyl- is characterized by distinct signals corresponding to the protons of the pyrimidinone ring and the ethenyl (vinyl) substituent. The ethenyl group, in particular, displays a classic AMX spin system, which is highly informative.

The proton attached to the carbon adjacent to the pyrimidinone ring (the α-proton) typically resonates as a doublet of doublets due to coupling with the two terminal vinyl protons. The terminal (β) protons are diastereotopic and exhibit distinct chemical shifts, appearing as doublets of doublets themselves. The geminal coupling between the two terminal protons is typically small, while the cis and trans couplings to the α-proton are significantly different, allowing for unambiguous assignment.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for the Ethenyl Group

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Hα (CH=) | 6.20 - 6.50 | dd | J(trans) = 15-18, J(cis) = 10-12 |

| Hβ (trans) | 5.60 - 5.90 | dd | J(trans) = 15-18, J(gem) = 0.5-2 |

Note: The predicted values are based on the analysis of analogous compounds.

Carbon-13 NMR (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon (C2) of the pyrimidinone ring is typically found significantly downfield due to the deshielding effect of the double bond to oxygen. The carbons of the ethenyl group resonate in the typical olefinic region.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | 160 - 165 |

| C4 | 140 - 145 |

| C5 | 115 - 120 |

| C6 | 135 - 140 |

| Cα (=CH-) | 125 - 130 |

Note: The predicted values are based on the analysis of analogous compounds.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments. A COSY spectrum would show correlations between the coupled protons of the ethenyl group, confirming their connectivity. An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Pyrimidinone Ring Modes

The pyrimidinone ring exhibits several characteristic vibrational modes. The C=O stretching vibration is typically a strong band in the IR spectrum, appearing in the region of 1650-1700 cm⁻¹. The C=C and C=N stretching vibrations within the ring give rise to a series of bands between 1500 and 1650 cm⁻¹. The N-H stretching vibration of the amide group is expected as a broad band in the region of 3100-3300 cm⁻¹. Ring breathing modes, which involve the concerted vibration of the entire ring structure, can often be observed in the Raman spectrum.

Characterization of Ethenyl Group Vibrations

The ethenyl group has several characteristic vibrational modes that are readily identifiable. The C=C stretching vibration of the vinyl group typically appears around 1620-1640 cm⁻¹ in the IR and Raman spectra. The out-of-plane C-H bending vibrations (wagging) of the terminal =CH₂ group are particularly strong in the IR spectrum and are found in the 900-1000 cm⁻¹ region. The in-plane C-H bending vibrations and the =C-H stretching vibrations (above 3000 cm⁻¹) further confirm the presence of the ethenyl substituent.

Table 3: Key IR and Raman Vibrational Frequencies

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | IR | 3100 - 3300 | Medium, Broad |

| =C-H Stretch (Ethenyl) | IR, Raman | 3010 - 3090 | Medium |

| C=O Stretch | IR | 1650 - 1700 | Strong |

| C=C/C=N Stretch (Ring) | IR, Raman | 1500 - 1650 | Medium to Strong |

| C=C Stretch (Ethenyl) | IR, Raman | 1620 - 1640 | Medium |

Note: The predicted values are based on the analysis of analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of 2(1H)-Pyrimidinone, 5-ethenyl-, mass spectrometry provides critical information regarding its elemental composition and the connectivity of its atoms through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of a molecule with very high accuracy. bioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can determine the mass to several decimal places, allowing for the calculation of a unique elemental formula. bioanalysis-zone.com

The molecular formula for 2(1H)-Pyrimidinone, 5-ethenyl- is C₆H₆N₂O. The theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements. bioanalysis-zone.com This theoretical value is then compared to the experimentally measured mass from the HRMS instrument. A close correlation between the theoretical and experimental mass confirms the elemental composition of the compound. For related heterocyclic compounds, HRMS analysis is often performed using techniques like positive ion electrospray ionization. nih.gov

Table 1: Theoretical Exact Mass Calculation for 2(1H)-Pyrimidinone, 5-ethenyl- (C₆H₆N₂O)

| Element | Quantity | Exact Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 6 | 12.00000 | 72.00000 |

| Hydrogen (¹H) | 6 | 1.00783 | 6.04698 |

| Nitrogen (¹⁴N) | 2 | 14.00307 | 28.00614 |

| Oxygen (¹⁶O) | 1 | 15.99491 | 15.99491 |

| Total | | | 122.04803 |

An experimental HRMS measurement yielding a mass-to-charge ratio very close to 122.0480 would provide strong evidence for the elemental formula C₆H₆N₂O.

Fragmentation Pattern Analysis

Electron Impact (EI) mass spectrometry is a common technique for analyzing the fragmentation of organic molecules. The 70 eV mass spectrum of 2(1H)-pyrimidinone, the parent compound, has been studied in detail, and its fragmentation pathways have been identified using isotopic labeling and exact mass measurements. cdnsciencepub.com The fragmentation of 2(1H)-pyrimidinone parallels that of cytosine. cdnsciencepub.com

For substituted pyrimidinones (B12756618), side-chain eliminations are typically the predominant fragmentation pathways. cdnsciencepub.com In the case of 2(1H)-Pyrimidinone, 5-ethenyl-, the molecular ion (M⁺˙) would be observed at m/z 122. The fragmentation would likely involve the vinyl group and the pyrimidinone ring. Key fragmentation processes for the pyrimidinone nucleus include the loss of carbon monoxide (CO) and hydrogen cyanide (HCN). cdnsciencepub.com

Potential fragmentation pathways for 2(1H)-Pyrimidinone, 5-ethenyl- would include:

Loss of H•: A common initial fragmentation to give a stable [M-1]⁺ ion.

Loss of CO: Cleavage of the pyrimidinone ring can lead to the expulsion of a neutral CO molecule (28 Da), a characteristic fragmentation for this class of compounds. cdnsciencepub.com

Loss of C₂H₂ (acetylene): The vinyl group may lead to the loss of acetylene (B1199291) (26 Da).

Loss of HCN: A fragmentation pathway involving the nitrogen atoms of the pyrimidine (B1678525) ring. cdnsciencepub.com

Table 2: Predicted Mass Spectrometry Fragments for 2(1H)-Pyrimidinone, 5-ethenyl-

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 122 | [C₆H₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 94 | [M - CO]⁺˙ | Loss of Carbon Monoxide |

| 95 | [M - HCN]⁺˙ | Loss of Hydrogen Cyanide |

X-ray Crystallography for Solid-State Structure Determination

For 2(1H)-Pyrimidinone, 5-ethenyl-, a single-crystal X-ray diffraction study would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the pyrimidinone ring and the vinyl substituent.

Tautomeric Form: Establishing the dominant tautomer in the crystalline state, which for 2(1H)-pyrimidinone is the keto form shown. nih.gov

Planarity and Conformation: Determining the degree of planarity of the heterocyclic ring and the spatial orientation of the 5-ethenyl group relative to the ring.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions, such as hydrogen bonding between the N-H and C=O groups of adjacent molecules, which dictate the crystal packing arrangement.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Expected Information for 2(1H)-Pyrimidinone, 5-ethenyl- |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Provides fundamental data about the crystal lattice. |

| Space Group | The symmetry elements of the crystal. | Describes the symmetry of the molecular arrangement. |

| Bond Lengths (Å) | The distances between bonded atoms. | Confirms C=C, C-N, C=O bond orders. |

| Bond Angles (°) | The angles between adjacent bonds. | Defines the geometry of the six-membered ring. |

| Torsion Angles (°) | The dihedral angles between planes of atoms. | Describes the conformation of the ethenyl group. |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of molecules with ultraviolet (UV) and visible light, providing information about their electronic structure and photophysical properties.

Electronic Absorption (UV-Vis): The UV absorption spectrum of pyrimidinone derivatives arises from π → π* and n → π* electronic transitions within the conjugated system. For 2-pyrimidinone-2'-deoxyriboside, the UV absorption spectrum shows a maximum (λmax) around 303 nm. oup.com The introduction of the ethenyl group at the 5-position extends the conjugation of the chromophore, which would be expected to shift the absorption maximum to a longer wavelength (a bathochromic shift). The absorption spectra of related pyrimidinone dyes are known to be sensitive to the polarity of their microenvironment. rsc.org

Electronic Emission (Fluorescence): Many pyrimidinone derivatives are known to be fluorescent. oup.com Upon excitation at their absorption wavelength, they can relax to the ground state by emitting a photon. The fluorescence emission spectrum of 2-pyrimidinone-2'-deoxyriboside occurs at approximately 365 nm when excited at 303 nm. oup.com The photophysical properties, including fluorescence lifetime and quantum yield, of pyrimidinone compounds can be strongly influenced by the solvent. researchgate.net For instance, studies on 1-methyl-2(1H)-pyrimidinone show that the lifetime of the first excited singlet state (S1) is significantly longer in water compared to less polar solvents like dioxane, with internal conversion and intersystem crossing being the primary non-radiative decay pathways. researchgate.net

Table 4: Summary of Spectroscopic Properties for 2-Pyrimidinone Derivatives

| Spectroscopic Property | Wavelength Range (Typical) | Remarks |

|---|---|---|

| UV Absorption (λmax) | 300 - 330 nm | Attributed to π → π* transitions. Position is sensitive to substitution and solvent. oup.com |

| Fluorescence Emission (λem) | 360 - 400 nm | Stokes shift is typically observed. Intensity and lifetime are solvent-dependent. oup.comresearchgate.net |

Computational and Theoretical Chemistry Studies of 2 1h Pyrimidinone, 5 Ethenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide a robust framework for predicting molecular geometries, energies, and a variety of other characteristics from first principles.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems. acs.org It offers a balance between accuracy and computational cost, making it suitable for molecules of this size. acs.org DFT methods are used to determine the ground-state electronic structure and to perform geometry optimization, which locates the minimum energy conformation of the molecule. physchemres.org

The geometry optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to find a configuration with the lowest possible energy on the potential energy surface. physchemres.org For pyrimidinone derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict key structural parameters. physchemres.orgmdpi.com These calculations yield optimized bond lengths and angles, providing a detailed three-dimensional picture of the molecule. While specific published data for 2(1H)-Pyrimidinone, 5-ethenyl- is not available, the following table presents typical optimized geometric parameters for a related pyrimidinone derivative, calculated using DFT, to illustrate the expected values.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | N1-C2 | 1.38 |

| C2=O | 1.23 | |

| C2-N3 | 1.39 | |

| N3-C4 | 1.35 | |

| C4=C5 | 1.36 | |

| C5-C6 | 1.44 | |

| C5-C(ethenyl) | 1.48 | |

| Bond Angles | C6-N1-C2 | 122.5 |

| N1-C2-N3 | 116.0 | |

| C2-N3-C4 | 124.0 | |

| N3-C4-C5 | 115.5 | |

| C4-C5-C6 | 119.0 | |

| C4-C5-C(ethenyl) | 120.5 |

Table 1: Representative DFT-calculated geometric parameters for a pyrimidinone derivative. These values are illustrative for 2(1H)-Pyrimidinone, 5-ethenyl-. mdpi.comd-nb.info

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are powerful tools for predicting spectroscopic data. dergipark.org.tr These calculations can provide reliable predictions of vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which are essential for molecular characterization. dergipark.org.trresearchgate.netosti.gov

The prediction of IR spectra involves calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculated frequencies correspond to the fundamental vibrational modes, and their intensities can also be computed, allowing for the construction of a theoretical IR spectrum. researchgate.net For example, DFT calculations at the B3LYP/6-31++G(d,p) level have been successfully used to identify photoproducts of pyrimidinone derivatives by comparing experimental and calculated IR spectra. uc.ptacs.org

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. acs.orgnih.gov These calculations provide theoretical chemical shifts for nuclei like ¹H and ¹³C, which can be compared with experimental data to aid in spectral assignment and structure verification. nih.govresearchgate.net

The following tables present illustrative, predicted spectroscopic parameters for 2(1H)-Pyrimidinone, 5-ethenyl-, based on typical values for the pyrimidinone core and vinyl substituents.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | ~3400 | Stretching of the N1-H bond |

| C-H stretch (vinyl) | ~3100-3000 | Stretching of C-H bonds in the ethenyl group |

| C=O stretch | ~1680 | Stretching of the carbonyl group |

| C=C stretch (ring) | ~1640 | Stretching of C=C bonds within the pyrimidine (B1678525) ring |

| C=C stretch (vinyl) | ~1625 | Stretching of the C=C bond in the ethenyl group |

| N-H bend | ~1550 | Bending of the N1-H bond |

Table 2: Illustrative predicted key IR frequencies for 2(1H)-Pyrimidinone, 5-ethenyl-.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H (N1-H) | ~11.0-12.0 | Amide proton |

| ¹H (C6-H) | ~7.8-8.2 | Proton on the pyrimidine ring |

| ¹H (C4-H) | ~7.5-7.9 | Proton on the pyrimidine ring |

| ¹H (vinyl -CH=) | ~6.5-7.0 | Proton on the α-carbon of the ethenyl group |

| ¹H (vinyl =CH₂) | ~5.5-6.0 | Protons on the β-carbon of the ethenyl group |

| ¹³C (C=O) | ~160-165 | Carbonyl carbon |

| ¹³C (Ring carbons) | ~110-150 | Carbons within the pyrimidine ring |

| ¹³C (Vinyl carbons) | ~120-135 | Carbons of the ethenyl group |

Table 3: Illustrative predicted ¹H and ¹³C NMR chemical shifts for 2(1H)-Pyrimidinone, 5-ethenyl-. nih.govrug.nl

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. wustl.edumdpi.com This technique is invaluable for studying conformational changes, tautomerism, and the influence of the environment, such as a solvent, on molecular properties. wustl.eduiaanalysis.com

Conformational Analysis and Tautomerism Studies

The ethenyl substituent at the C5 position introduces conformational flexibility to the 2(1H)-pyrimidinone scaffold. Rotation around the C5-C(ethenyl) single bond can lead to different spatial arrangements (conformers) with varying energies. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. iaanalysis.com

Furthermore, 2(1H)-pyrimidinone can exist in different tautomeric forms, primarily the lactam (keto) form and the lactim (enol) form (2-hydroxypyrimidine). nih.govchemicalbook.com Computational studies on related pyrimidinone systems have shown that the keto form is generally the most stable tautomer, but the relative energies can be influenced by substitution and the environment. nih.govscience.gov Quantum mechanical calculations are often used to determine the relative energies and thermodynamic stabilities of these tautomers. chemicalbook.comresearchgate.net For 2(1H)-pyrimidinone, 5-ethenyl-, the lactam form is expected to be predominant.

| Tautomeric Form | Structure | Predicted Relative Stability |

|---|---|---|

| Lactam (Keto) | 2(1H)-Pyrimidinone, 5-ethenyl- | Most stable |

| Lactim (Enol) | 5-ethenyl-2-hydroxypyrimidine | Less stable |

Table 4: Tautomeric forms of 2(1H)-Pyrimidinone, 5-ethenyl- and their predicted relative stability based on studies of analogous pyrimidinone systems. nih.govchemicalbook.com

Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its solvent environment. weebly.comacs.org MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box. springernature.com This allows for the investigation of how solute-solvent interactions affect conformational preferences, tautomeric equilibria, and spectroscopic properties. springernature.comnumberanalytics.com

For pyrimidinone derivatives, the polarity of the solvent can impact the tautomeric equilibrium. physchemres.org Polar protic solvents like water can stabilize the more polar lactam form through hydrogen bonding, while nonpolar solvents might have a different effect. physchemres.org Computational models, ranging from implicit continuum models that represent the solvent as a polarizable field to explicit QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to quantify these effects. springernature.comnumberanalytics.com Studies on related systems have shown that solvent can strongly affect photophysical properties, such as fluorescence lifetimes and reaction quantum yields.

| Solvent Type | Expected Effect on 2(1H)-Pyrimidinone, 5-ethenyl- |

|---|---|

| Polar Protic (e.g., Water, Methanol) | Strongly stabilizes the lactam tautomer through hydrogen bonding. May influence excited-state dynamics and photoreactivity. |

| Polar Aprotic (e.g., Acetonitrile, DMSO) | Stabilizes the lactam form due to dipole-dipole interactions, but to a lesser extent than protic solvents. |

| Nonpolar (e.g., Hexane, CCl₄) | Minimal specific interactions. Relative stability of tautomers is closer to the gas-phase prediction. |

Table 5: Predicted general effects of different solvent types on the properties of 2(1H)-Pyrimidinone, 5-ethenyl-, based on established principles of solvent effects. physchemres.org

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org This provides information on reaction pathways, activation energies, and reaction kinetics.

For 2(1H)-Pyrimidinone, 5-ethenyl-, several reaction types could be investigated computationally. The ethenyl group is susceptible to electrophilic addition reactions. A computational study could model the approach of an electrophile (e.g., HBr or Br₂) to the vinyl double bond, calculate the structures and energies of the intermediates (e.g., carbocations), and determine the energy barrier for the reaction, thus predicting the regioselectivity and stereoselectivity of the product.

The pyrimidinone ring itself can undergo various transformations. For instance, photochemical reactions, such as the Norrish type I α-cleavage observed in 1-methyl-2(1H)-pyrimidinone, could be explored for the 5-ethenyl derivative. uc.ptacs.org Computational modeling of the excited states could help predict the likelihood of such a ring-opening reaction and identify the structure of potential photoproducts. uc.pt By calculating the energy profiles of different possible reaction pathways, computational chemistry can provide a detailed understanding of the factors that control chemical reactivity. rsc.org

Transition State Analysis for Synthetic Pathways

Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms and predicting the feasibility of synthetic routes. By calculating the energy of transition states, chemists can determine activation barriers, identify rate-limiting steps, and predict the most favorable reaction pathways.

For pyrimidinone systems, DFT calculations have been employed to explore the energetics of various synthetic transformations. For instance, in reactions involving cyclization or substitution, computational models can compare different potential pathways. A study on the synthesis of pyrimido[5,4-d]pyrimidine-2,8-dione derivatives used DFT to explore two competing pathways, with the calculated energy barriers confirming the formation of the six-membered pyrimidine ring as the major product. researchgate.net Similarly, theoretical studies on the photochemical formation of pyrimidinone from 1-phenyl-4-allyl-tetrazol-5-one involved characterizing molecular intermediates and transition states to validate the postulated mechanism. uc.pt

In the context of 2(1H)-Pyrimidinone, 5-ethenyl-, TS analysis could be applied to its synthesis, such as in the final steps of a Biginelli reaction or subsequent functionalization. Calculations would typically involve locating the TS geometry and its corresponding energy, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)). mdpi.com These calculations can clarify regioselectivity, such as predicting whether alkylation occurs on a nitrogen or oxygen atom by comparing the activation energies of the respective transition states.

| Reaction Pathway | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| N-Alkylation | DFT (B3LYP/6-31G(d)) | PCM (DMF) | 18.5 |

| O-Alkylation | DFT (B3LYP/6-31G(d)) | PCM (DMF) | 22.1 |

| Cyclization Step A | DFT (M06-2X/6-311+G(d,p)) | None (Gas Phase) | 25.4 |

| Cyclization Step B | DFT (M06-2X/6-311+G(d,p)) | None (Gas Phase) | 29.8 |

Computational Prediction of Reactivity Profiles

The reactivity of a molecule can be effectively predicted using computational methods that analyze its electronic structure. Key to this is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. wjarr.comnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. science.govuni-muenchen.de These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For pyrimidinone derivatives, MEP maps typically show negative potential around the carbonyl oxygen and positive potential near the N-H protons, indicating likely sites for interaction. researchgate.net

From these fundamental properties, various global reactivity descriptors can be calculated. wjarr.comnih.govresearchgate.net These parameters, derived from DFT calculations, quantify different aspects of a molecule's reactivity.

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.6 to 4.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.8 to 2.25 |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 3.5 to 4.25 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.0 to 4.0 |

Photochemistry and Photophysical Properties

The interaction of pyrimidinone derivatives with light is a field of intense study, particularly due to their role as chromophores in DNA photolesions. Computational methods are essential for mapping the complex processes that occur after a molecule absorbs a photon.

Excited State Calculations and Deactivation Pathways

Upon absorption of UV light, 2(1H)-pyrimidinone and its analogs are promoted to an electronically excited state (typically the S₁ state). The subsequent deactivation back to the ground state can occur through several competing pathways: fluorescence (radiative decay), internal conversion (IC), and intersystem crossing (ISC) to a triplet state. nih.govnih.gov For pyrimidinones (B12756618), non-radiative pathways like IC and ISC are often dominant. nih.gov

Computational studies, often using high-level methods like multi-state complete active space second-order perturbation theory (MS-CASPT2) or time-dependent DFT (TD-DFT), are used to map the potential energy surfaces of the excited states. researchgate.net These calculations can identify key features such as conical intersections (CIs), which are points where potential energy surfaces cross, providing highly efficient funnels for ultrafast, non-radiative decay back to the ground state. acs.org

For the close analog 1-methyl-2(1H)-pyrimidinone, studies have shown that both IC and ISC are significant decay channels from the S₁ state. nih.gov The balance between these pathways can be strongly influenced by the solvent. nih.gov In some cases, the excited state can also undergo photochemical reactions, such as a Norrish type I α-cleavage, leading to the opening of the pyrimidinone ring to form a conjugated isocyanate. acs.orgfigshare.com The barriers for these photoreactions can be calculated to predict their likelihood. acs.org

| Solvent | S₁ Lifetime (ps) | IC Quantum Yield (ΦIC) | ISC Quantum Yield (ΦISC) | Photochemical Quantum Yield (Φrxn) |

|---|---|---|---|---|

| Water | 400 - 450 nih.govnih.gov | ~0.5 nih.gov | ~0.5 nih.gov | 0.003 nih.gov |

| Acetonitrile | ~100 nih.gov | - | - | 0.02 nih.gov |

| Methanol | ~60 nih.gov | - | - | 0.35 nih.gov |

| 1,4-Dioxane | 40 nih.gov | - | - | 0.24 nih.gov |

Wavelength-Dependent Reactivity Predictions

The outcome of a photochemical reaction can depend on the wavelength of the incident light. Excitation with higher energy (shorter wavelength) photons can populate higher excited states (S₂, S₃, etc.), which may have different decay pathways and reactivity compared to the lowest excited state (S₁).

Computational chemistry can predict this dependence by calculating the energies and characteristics of multiple excited states. For instance, TD-DFT can provide a theoretical absorption spectrum, identifying the transitions corresponding to different excited states. By analyzing the potential energy surfaces of these higher states, researchers can predict whether they will decay rapidly to S₁ or follow a distinct reaction path.

Studies on 1-methyl-2(1H)-pyrimidinone have utilized different UV irradiation conditions (e.g., λ > 320 nm vs. λ > 270 nm), observing specific photoreactions like ring-opening. acs.orgfigshare.com While not explicitly a predictive computational study, these results demonstrate wavelength dependence. A computational approach could rationalize these findings by showing that excitation to a higher electronic state is necessary to overcome the activation barrier for a particular photochemical transformation. nih.gov For example, a reaction might only be efficient from the S₂ state, requiring a specific wavelength for excitation, while another process proceeds from the S₁ state and is accessible with lower-energy light.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methods used to create predictive models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For pyrimidinone derivatives, QSAR/QSPR studies have been successfully applied to predict a wide range of properties, including anticancer activity, antiviral efficacy, and enzyme inhibition. nih.govacs.orgnih.gov The process involves:

Data Set Assembly: A series of pyrimidinone compounds with known experimental data (e.g., IC₅₀ values) is collected. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). rjpbr.comcitedrive.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build an equation linking a subset of descriptors to the property of interest. nih.govrjpbr.com

Validation: The model's predictive power is rigorously tested using internal cross-validation (e.g., Q²) and external validation with a separate test set of compounds. nih.gov

A successful QSAR model for a series of pyrimidinone derivatives might take the form of a linear equation, which can then be used to predict the activity of new, unsynthesized analogs, guiding further drug design. nih.gov

| Model Component | Description |

|---|---|

| Model Equation | pIC₅₀ = 0.5 * (Topological_Descriptor_A) - 1.2 * (Electronic_Descriptor_B) + 0.8 * (3D_Descriptor_C) + 3.5 |

| Statistical Parameters | R² = 0.96, Q² = 0.90, R²_pred = 0.85 |

| Interpretation | The model indicates that higher values of descriptors A and C, and a lower value of descriptor B, are correlated with higher biological activity (pIC₅₀). The high statistical values suggest the model is robust and has good predictive power. nih.gov |

Application in Materials Science and Polymer Chemistry

Design of Functional Monomers based on 2(1H)-Pyrimidinone, 5-ethenyl-

The design of functional monomers is a cornerstone of modern polymer chemistry, enabling the synthesis of polymers with precisely controlled properties and functionalities. 2(1H)-Pyrimidinone, 5-ethenyl- is an exemplary case of a monomer designed for creating "smart" or functional materials. Its structure is bifunctional:

The 5-ethenyl (vinyl) group: This moiety serves as the polymerizable handle. It can readily participate in various polymerization reactions, most notably free-radical polymerization, including advanced controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). nih.govmdpi.comnih.gov This allows for its incorporation into a wide array of polymer backbones.

The 2(1H)-Pyrimidinone ring: This heterocyclic unit is the functional core, capable of forming specific and directional non-covalent interactions, namely hydrogen bonds. The pyrimidinone moiety can act as a self-complementary hydrogen-bonding unit, forming stable dimers with other pyrimidinone groups.

This dual nature allows for the synthesis of polymers where the covalent backbone provides structural integrity, while the pendant pyrimidinone groups introduce dynamic, reversible cross-links. This design is inspired by nature, where hydrogen bonds are crucial for the structure and function of biomacromolecules like DNA and proteins. While much of the research in this area has focused on the related 2-ureido-4[1H]-pyrimidinone (UPy) motif, which forms stronger quadruple hydrogen bonds, the fundamental principle of using the pyrimidinone core to introduce supramolecular interactions is the same. pnas.orgugent.be

Development of Advanced Polymer Architectures

The presence of the vinyl group makes 2(1H)-Pyrimidinone, 5-ethenyl- a versatile building block for a variety of complex polymer architectures through modern polymerization methods. nih.gov

Homopolymers and Copolymers Synthesis

Homopolymers: The homopolymerization of 2(1H)-Pyrimidinone, 5-ethenyl- would yield poly(2(1H)-Pyrimidinone, 5-ethenyl-), a polymer with a high density of hydrogen-bonding sites, with one pyrimidinone ring per repeating unit. Such a material is expected to exhibit a high glass transition temperature (Tg) and limited solubility in non-polar solvents due to strong intermolecular hydrogen bonding. The synthesis could be achieved through radical polymerization techniques. nih.gov

Copolymers: To tailor the properties of the final material, 2(1H)-Pyrimidinone, 5-ethenyl- can be copolymerized with a wide range of other vinyl monomers. Random copolymerization allows for the precise tuning of the concentration of pyrimidinone units along the polymer chain. This, in turn, controls the mechanical and thermal properties of the material, such as its modulus, toughness, and processability. For instance, copolymerization with a low-Tg monomer like butyl acrylate (B77674) could result in a flexible, self-healing elastomer, while copolymerization with a stimuli-responsive monomer like N-isopropylacrylamide could create smart hydrogels. expresspolymlett.com

Table 1: Potential Copolymer Systems Based on 2(1H)-Pyrimidinone, 5-ethenyl- and Their Predicted Properties This table is illustrative and based on established principles of polymer chemistry, as direct experimental data for these specific copolymers is limited.

| Comonomer | Potential Polymerization Method | Anticipated Key Property | Potential Application Area |

|---|---|---|---|

| Methyl Methacrylate (B99206) (MMA) | RAFT, ATRP, Free Radical | Tunable Tg, improved mechanical strength | Structural plastics, coatings |

| Styrene (St) | RAFT, NMP, Free Radical | High Tg, thermoplastic behavior | Advanced thermoplastics |

| n-Butyl Acrylate (nBA) | RAFT, ATRP, Free Radical | Low Tg, elastomeric and self-healing properties | Reversible adhesives, soft actuators |

| N-isopropylacrylamide (NIPAM) | RAFT, Free Radical | Thermo-responsive hydrogels (LCST behavior) | Smart hydrogels, drug delivery |

Synthesis of Block Copolymers and Graft Copolymers

Block Copolymers: The synthesis of block copolymers containing a poly(2(1H)-pyrimidinone, 5-ethenyl-) segment can be achieved through controlled/living polymerization techniques. nih.gov A common method is the sequential addition of monomers. For example, a first block of polystyrene could be synthesized via RAFT polymerization, and the resulting "living" polymer chain can then be used as a macro-chain transfer agent to polymerize 2(1H)-pyrimidinone, 5-ethenyl-, creating a well-defined diblock copolymer. mdpi.comredalyc.org Such amphiphilic block copolymers, combining a solvophilic block with a hydrogen-bonding pyrimidinone block, are expected to self-assemble into ordered nanostructures like micelles or vesicles in selective solvents.

Graft Copolymers: Graft copolymers can be prepared by several methods. core.ac.uk In the "grafting-from" approach, a polymer backbone is first synthesized with initiator sites along its chain, from which the poly(2(1H)-pyrimidinone, 5-ethenyl-) side chains are then grown. Conversely, the "grafting-to" method involves attaching pre-synthesized pyrimidinone-functionalized polymer chains onto a reactive polymer backbone. A third route is the "grafting-through" method, which involves the copolymerization of a standard monomer with a macromonomer of poly(2(1H)-pyrimidinone, 5-ethenyl-) that has a polymerizable group at one end. These architectures are useful for modifying surfaces or creating complex rheological behaviors. researchgate.net

Table 2: Potential Synthetic Strategies for Advanced Polymer Architectures This table outlines common controlled polymerization strategies applicable to vinyl monomers like 2(1H)-Pyrimidinone, 5-ethenyl-.

| Architecture | Synthetic Method | Description |

|---|---|---|

| Diblock Copolymer | Sequential RAFT/ATRP | Polymerization of a first monomer, followed by the addition and polymerization of 2(1H)-Pyrimidinone, 5-ethenyl- from the living chain end. nih.gov |

| Triblock Copolymer | Use of a bifunctional initiator | A central block is grown from a bifunctional initiator, followed by the growth of two outer blocks of poly(2(1H)-pyrimidinone, 5-ethenyl-). |

| Graft Copolymer (Grafting-From) | ATRP from a macroinitiator | A polymer backbone with pendant initiator groups (e.g., alkyl halides) is used to initiate the polymerization of 2(1H)-pyrimidinone, 5-ethenyl- as side chains. |

| Graft Copolymer (Grafting-Through) | Copolymerization of a macromonomer | A low molecular weight poly(2(1H)-pyrimidinone, 5-ethenyl-) with a polymerizable end-group is copolymerized with another monomer. |

Engineering of Supramolecular Polymer Systems

The true functional advantage of incorporating 2(1H)-pyrimidinone, 5-ethenyl- into polymers lies in the engineering of supramolecular systems, where non-covalent interactions dictate the material's macroscopic properties. rsc.orgresearchgate.net

Integration of Pyrimidinone Units for Non-Covalent Interactions

The pyrimidinone unit is a self-complementary hydrogen-bonding motif. The two nitrogen atoms and the carbonyl group are arranged to allow two pyrimidinone rings to form a stable, dimeric complex through two hydrogen bonds (an N-H···O and an N-H···N bond). When these units are attached as side chains to a polymer, they can form intermolecular (between different chains) or intramolecular (within the same chain) links.

These hydrogen bonds are dynamic, meaning they can break and reform under external stimuli like heat or mechanical stress. This reversibility is the key to creating materials with properties like self-healing, shear-thinning, and thermal processability. While the dimerization of the simple pyrimidinone is not as strong as that of the well-studied UPy motif, it is still a powerful tool for introducing supramolecular behavior. pnas.org The strength and dynamics of these interactions can be influenced by the polymer backbone's flexibility and the surrounding solvent environment. rsc.org

Self-Assembly Properties of Pyrimidinone-Containing Polymers

The directional and reversible nature of the pyrimidinone hydrogen bonds drives the spontaneous self-assembly of polymers into ordered, hierarchical structures. pnas.orgnih.gov The resulting morphology depends on the polymer architecture, concentration, and solvent conditions.

Physical Networks: In the bulk state or in concentrated solutions, intermolecular hydrogen bonding between pyrimidinone units on different polymer chains leads to the formation of a three-dimensional physical network. These materials behave as soft solids or elastomers, but unlike chemically cross-linked materials, they can be reprocessed by heating, which disrupts the hydrogen bonds and allows the material to flow. researchgate.net

Micellar Assemblies: In amphiphilic block copolymers dissolved in a selective solvent (one that dissolves only one block), self-assembly leads to the formation of nanoscale objects such as spherical or cylindrical micelles and vesicles. For a block copolymer containing a poly(2(1H)-pyrimidinone, 5-ethenyl-) block, this block would form the core of the micelle in a non-polar solvent, driven by both solvophobicity and hydrogen bonding.

Single-Chain Polymeric Nanoparticles (SCPNs): Under high dilution in a solvent that promotes hydrogen bonding, a polymer chain with pendant pyrimidinone groups can fold and collapse upon itself through intramolecular hydrogen bonding. This process forms a discrete, compact nanoparticle from a single polymer chain. nih.gov The formation of SCPNs has been demonstrated for various copolymers containing UPy groups and is a highly probable self-assembly pathway for polymers of 2(1H)-pyrimidinone, 5-ethenyl-. rsc.org

Table 3: Supramolecular Assemblies of Pyrimidinone-Containing Polymers and Influencing Factors

| Supramolecular Assembly | Primary Driving Force | Key Influencing Factors |

|---|---|---|

| Physical Gel / Network | Intermolecular H-bonding | High polymer concentration, low-polarity solvent |

| Micelles / Vesicles | Block copolymer amphiphilicity, H-bonding | Block copolymer architecture, selective solvent |

| Single-Chain Nanoparticles (SCPNs) | Intramolecular H-bonding | High dilution, non-polar solvent, flexible polymer backbone nih.gov |

Fabrication of Responsive Polymeric Materials

The incorporation of 2(1H)-pyrimidinone, 5-ethenyl- into polymer chains is a promising strategy for developing stimuli-responsive materials. These "smart" materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or the presence of specific chemical species. acs.orgresearchgate.nettum.denih.govnih.govrsc.org The responsiveness of polymers derived from 2(1H)-pyrimidinone, 5-ethenyl- is primarily attributed to the hydrogen-bonding capabilities of the pyrimidinone side groups. rsc.orgillinois.edu

The fabrication of these responsive materials typically involves the polymerization of the 5-ethenyl-2(1H)-pyrimidinone monomer, either as a homopolymer or as a copolymer with other vinyl monomers. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are particularly suitable for synthesizing well-defined polymers with controlled molecular weights and architectures. nih.govmdpi.commdpi.comitu.edu.tr The ability to control the polymer structure is crucial for fine-tuning the responsive behavior. For instance, the density and distribution of the pyrimidinone units along the polymer backbone can significantly influence the strength and cooperativity of the hydrogen-bonding interactions, and thus the material's response to stimuli. nih.gov

One of the key responsive behaviors studied in polymers containing pyrimidinone or similar hydrogen-bonding motifs is thermoresponsiveness. rsc.orgmdpi.com This is often characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), at which the polymer undergoes a reversible phase transition from a soluble to an insoluble state in a given solvent. mdpi.com This transition is driven by the temperature-dependent balance between polymer-solvent and polymer-polymer (in this case, hydrogen bonding) interactions.